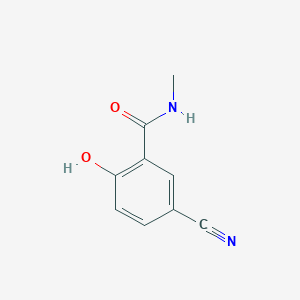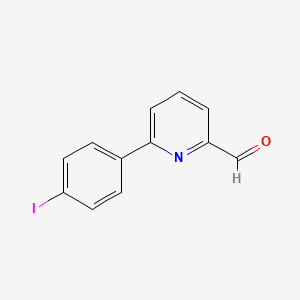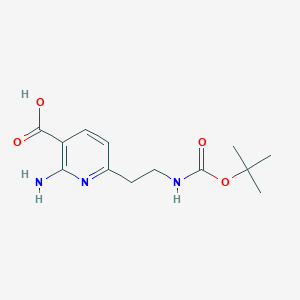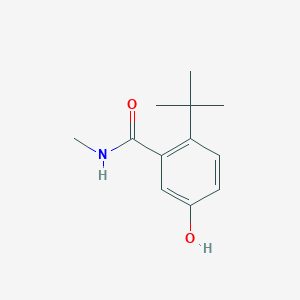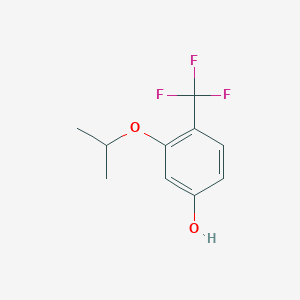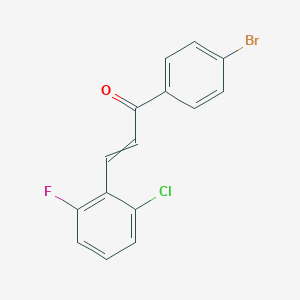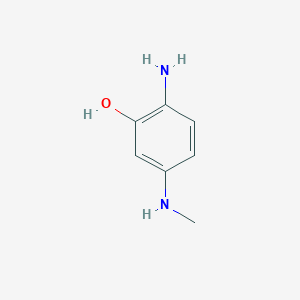
2-Amino-5-(methylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(methylamino)phenol is an organic compound with the molecular formula C7H10N2O. It is also known by other names such as N-Methyl-2-aminophenol and N-Methyl-2-hydroxyaniline . This compound is characterized by the presence of both amino and hydroxyl functional groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Amino-5-(methylamino)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-5-nitrophenol, followed by reduction of the nitro group to an amino group . Another method involves the methylation of 2-aminophenol using methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted phenols .
Applications De Recherche Scientifique
2-Amino-5-(methylamino)phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Amino-5-(methylamino)phenol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in electron transfer reactions, which can affect enzyme activity and other biochemical processes . The compound can also act as a ligand, binding to metal ions and influencing their reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminophenol: Lacks the methyl group, making it less hydrophobic and slightly less reactive.
3-(Dimethylamino)phenol: Contains an additional methyl group, which can affect its solubility and reactivity.
2-Amino-5-chlorophenol: Contains a chlorine atom, which can influence its chemical properties and reactivity.
Uniqueness
2-Amino-5-(methylamino)phenol is unique due to the presence of both amino and hydroxyl groups, as well as the methyl group, which enhances its reactivity and versatility in various chemical reactions .
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
2-amino-5-(methylamino)phenol |
InChI |
InChI=1S/C7H10N2O/c1-9-5-2-3-6(8)7(10)4-5/h2-4,9-10H,8H2,1H3 |
Clé InChI |
CCUWUIAMGFCTDS-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=C(C=C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


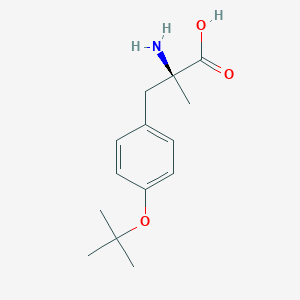
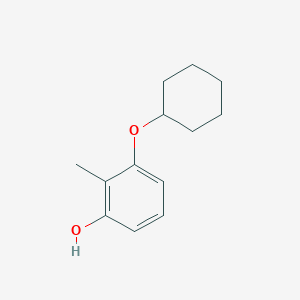
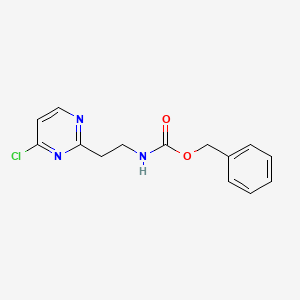
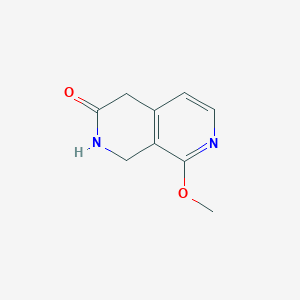
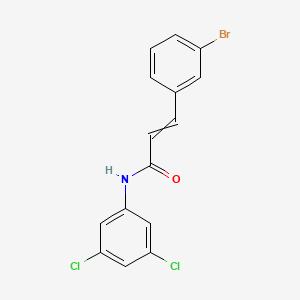
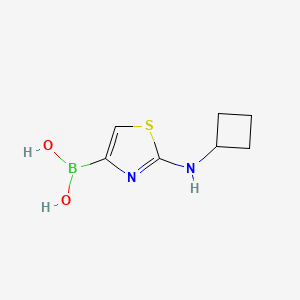

![(4S)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-cyclohexyl-4,5-dihydro-1,3-oxazole](/img/structure/B14854373.png)
